1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate
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Overview
Description
Diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring may lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
- 1,3-diethyl 2-{[(1H-indazol-3-yl)amino]methylidene}propanedioate
- 3,5-ditetrazolyl-1,2,4-triazole
Comparison: Diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-8(15)7(9(16)18-4-2)5-11-10-12-6-13-14-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRNZDLQINWAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=NN1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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